6,7-Dihydro-4(5H)-benzofuranone
Overview
Description
6,7-Dihydro-4(5H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The specific structure of 6,7-dihydro-4(5H)-benzofuranone indicates that it is a reduced form of benzofuranone with additional hydrogen atoms at the 6 and 7 positions of the furanone ring.
Synthesis Analysis
The synthesis of benzofuran derivatives, including 6,7-dihydro-4(5H)-benzofuranone, can be achieved through various synthetic routes. One method involves the Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent . Another approach for synthesizing benzofuran-based liquid crystal compounds employs palladium-catalyzed cascade Sonogashira coupling/cyclization . Additionally, the synthesis of related compounds like 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione has been reported, which involves single crystal X-ray diffraction for structural determination .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively studied. For instance, the crystal structure of a related compound, 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione, was determined using single crystal X-ray diffraction, and it was found to crystallize in the monoclinic space group P21/c . Theoretical quantum chemical studies have also been conducted to optimize the structure and calculate structural parameters using DFT/B3LYP methods .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions. For example, benzofuran has been used as a dienophile in cycloaddition reactions with cyclohexa-2,4-dienones, leading to dihydrobenzofuran annulated bicyclo[2.2.2]octenones . Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been studied, leading to the synthesis of new benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-4(5H)-benzofuranone have been investigated experimentally and computationally. The standard molar enthalpy of formation and vaporization were measured using bomb calorimetry and Calvet microcalorimetry, respectively . Theoretical calculations, including density functional theory, have been performed to support the experimental findings . The introduction of the benzofuran unit into liquid crystals has been shown to promote the formation of the nematic phase and increase the melting and clearing points of the target molecules .
Scientific Research Applications
Thermochemistry studies of 6,7-dihydro-4(5H)-benzofuranone have been conducted to measure its molar enthalpy of formation and vaporization, providing valuable data for thermodynamic calculations (Sousa, Morais, & Matos, 2013).
Benzofuranone-typical compounds, including derivatives of 6,7-dihydro-4(5H)-benzofuranone, have been analyzed for their antioxidant properties in solution, showing potential as hydrogen-atom-donating antioxidants (Zhu, Zhou, Wang, Li, & Jing, 2011).
A method for synthesizing polyfunctionalized benzofuran-4(5H)-ones, including 6,7-dihydro derivatives, was developed using a microwave-assisted process, highlighting its potential in creating complex organic compounds (Ma, Tu, Ning, Jiang, & Tu, 2014).
The antibacterial and cytotoxic activities of benzofuranone compounds derived from the flower of Nyctanthes arbortristis were studied, showing significant activity against both Gram-positive and Gram-negative bacteria (Khatune, Mossadik, Rahman, Khondkar, Haque, & Gray, 2007).
Research on the identification of positional isomers of (2-aminopropyl)benzofuran in internet-purchased products highlights the importance of 6,7-dihydro-4(5H)-benzofuranone derivatives in forensic and drug monitoring contexts (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
The enantioselective synthesis of dihydrobenzofuranone derivatives using enzyme-mediated hydrolysis reactions shows the potential of these compounds in pharmaceutical chemistry (Caliskan & Ay, 2018).
A comprehensive overview of the applications of various furan and benzofuran containing compounds, including dihydrobenzofuranones, in diverse industries such as pharmaceuticals, textiles, and polymers is provided (Keay, Hopkins, & Dibble, 2008).
The synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone, an intermediate of pesticides with condensed heterocyclic structure, highlights the role of benzofuranone derivatives in agricultural chemistry (Xiaojun, 2005).
Catalytic systems involving ruthenium and TFA were used for coupling secondary propargylic alcohols with cyclic 1,3-diones, resulting in the formation of 6,7-dihydro-5H-benzofuran-4-ones, demonstrating the compound's role in organic synthesis (Cadierno, Díez, Gimeno, & Nebra, 2008).
A study on the reaction of singlet-excited 2,3-diazabicyclo[2.2.2]oct-2-ene and tert-butoxyl radicals with aryl-substituted benzofuranones, including 6,7-dihydro derivatives, provides insights into the antioxidant activity and potential optimizations through structural variation (Lundgren, Koner, Tinkl, Pischel, & Nau, 2006).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-1-benzofuran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQOYPYNPSVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369932 | |
Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-4(5H)-benzofuranone | |
CAS RN |
16806-93-2 | |
Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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